5-Phenylsulfanylpentanal
Description
5-Phenylsulfanylpentanal is an organosulfur compound featuring a pentanal backbone substituted with a phenylsulfanyl (PhS-) group at the fifth carbon. Its molecular formula is C₁₁H₁₄OS, with a molar mass of 210.3 g/mol.
Properties
IUPAC Name |
5-phenylsulfanylpentanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OS/c12-9-5-2-6-10-13-11-7-3-1-4-8-11/h1,3-4,7-9H,2,5-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETQIFGEUVQPGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCCCC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylsulfanylpentanal typically involves the introduction of a phenylsulfanyl group to a pentanal molecule. One common method is the reaction of pentanal with thiophenol under acidic conditions, which facilitates the formation of the phenylsulfanyl group.
Industrial Production Methods: Industrial production of 5-Phenylsulfanylpentanal may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5-Phenylsulfanylpentanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenylsulfanyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under appropriate conditions.
Major Products:
Oxidation: 5-Phenylsulfanylpentanoic acid.
Reduction: 5-Phenylsulfanylpentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Phenylsulfanylpentanal has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Phenylsulfanylpentanal involves its interaction with various molecular targets and pathways. The phenylsulfanyl group can influence the reactivity and binding properties of the compound, making it a versatile intermediate in chemical reactions. The aldehyde group can participate in nucleophilic addition reactions, further expanding its utility in synthetic chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
5-[(2-Chlorophenyl)sulfanyl]pentanoic Acid
- Molecular Formula : C₁₁H₁₃ClO₂S
- Molar Mass : 244.74 g/mol
- Key Features: Replaces the aldehyde with a carboxylic acid and introduces a chlorine atom on the phenyl ring. The -COOH group increases polarity and acidity (pKa ~4-5), making it more water-soluble than 5-phenylsulfanylpentanal.
5-(Methylsulfonyl)pentanal
- Molecular Formula : C₆H₁₂O₃S
- Molar Mass : 164.22 g/mol
- Key Features: Substitutes phenylsulfanyl with a methylsulfonyl (-SO₂CH₃) group. This compound is more reactive in nucleophilic additions compared to 5-phenylsulfanylpentanal .
5-Phenylselanylpentanoic Acid
- Molecular Formula : C₁₁H₁₄O₂Se
- Molar Mass : 257.19 g/mol
- Key Features : Replaces sulfur with selenium. Selenium’s larger atomic radius and polarizability enhance redox activity (e.g., glutathione peroxidase-like behavior) but reduce thermal stability. The carboxylic acid group also differentiates its applications in antioxidant research .
Data Table: Comparative Analysis
| Compound | Molecular Formula | Molar Mass (g/mol) | Functional Groups | Key Properties |
|---|---|---|---|---|
| 5-Phenylsulfanylpentanal | C₁₁H₁₄OS | 210.3 | Aldehyde, Phenylsulfanyl | High lipophilicity, reactive aldehyde |
| 5-[(2-Chlorophenyl)sulfanyl]pentanoic acid | C₁₁H₁₃ClO₂S | 244.74 | Carboxylic acid, Chlorophenylsulfanyl | Polar, acidic (pKa ~4-5) |
| 5-(Methylsulfonyl)pentanal | C₆H₁₂O₃S | 164.22 | Aldehyde, Methylsulfonyl | Electron-withdrawing, enhanced reactivity |
| 5-Phenylselanylpentanoic acid | C₁₁H₁₄O₂Se | 257.19 | Carboxylic acid, Phenylselanyl | Redox-active, potential antioxidant |
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